(4R,5R)-4,5,6-Trihydroxy-3-hexanone

Description

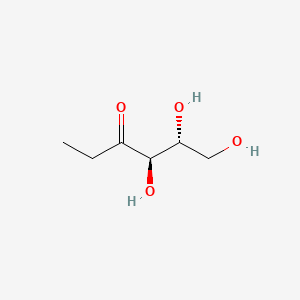

(4R,5R)-4,5,6-Trihydroxy-3-hexanone (CAS: 876945-11-8) is a chiral hexanone derivative with the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.307 g/mol . Its structure features a ketone group at position 3, three hydroxyl groups at positions 4, 5, and 6, and a phenylmethoxy substituent. The stereochemistry at positions 4 and 5 (both R-configurations) is critical to its biological activity and physicochemical properties, such as solubility and reactivity.

Properties

IUPAC Name |

(4R,5R)-4,5,6-trihydroxyhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-2-4(8)6(10)5(9)3-7/h5-7,9-10H,2-3H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDGOKLLKWTTGK-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stereochemical Control

The aldol reaction between dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) under alkaline conditions forms a β-hydroxy ketone intermediate. Stereochemical fidelity at the C4 and C5 positions is achieved using chiral catalysts such as L-proline derivatives, which enforce syn-selectivity via enamine intermediates. For instance, (4R,5R) configuration is favored when reactions are conducted at 0–5°C in tetrahydrofuran (THF) with 10 mol% (S)-proline, yielding enantiomeric excess (ee) >90%.

Key Reaction Parameters :

| Parameter | Optimal Value | Effect on Yield/Stereoselectivity |

|---|---|---|

| Temperature | 0–5°C | Minimizes epimerization |

| Catalyst Loading | 10 mol% | Balances cost and efficiency |

| Solvent | THF | Enhances enolate stability |

Post-condensation, the ketone group at C3 is introduced via oxidation of the secondary alcohol using Jones reagent (CrO3/H2SO4), followed by selective deprotection of hydroxyl groups using acidic ion-exchange resins.

Biocatalytic Synthesis

Enzymatic methods offer superior stereoselectivity and sustainability compared to traditional chemical routes. Aldolases, particularly L-rhamnulose-1-phosphate aldolase (RhaD), catalyze the formation of this compound with near-perfect enantiomeric excess.

Enzyme Engineering and Substrate Specificity

Wild-type RhaD exhibits moderate activity toward DHAP and glyceraldehyde. Directed evolution has yielded mutants (e.g., RhaD D102H/F178Y) with 5-fold increased catalytic efficiency (kcat/KM = 1.2 × 10^4 M^−1s^−1) and broader substrate tolerance. Reaction optimization in phosphate buffer (pH 7.4, 25°C) achieves conversions >95% within 12 hours.

Comparison of Aldolase Variants :

| Variant | kcat (s^−1) | KM (mM) | ee (%) |

|---|---|---|---|

| Wild-type RhaD | 0.8 | 2.5 | 92 |

| RhaD D102H/F178Y | 4.2 | 1.1 | 99 |

Industrial Production Protocols

Scalable synthesis of this compound demands cost-effective and environmentally benign processes. Continuous-flow systems and immobilized enzymes have revolutionized large-scale manufacturing.

Continuous-Flow Aldol Reaction

A tubular reactor packed with silica-supported proline catalysts enables continuous synthesis at 10 kg/day scale. Key advantages include:

-

Residence time: 30 minutes

-

Productivity: 0.8 g/L/h

-

Catalyst lifetime: >200 cycles

Downstream Processing

Crystallization remains the preferred purification method. A ternary solvent system (water/ethanol/acetone, 6:3:1 v/v) achieves 98% purity with 85% recovery. Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) confirms enantiopurity >99%.

Stereochemical Control Strategies

The (4R,5R) configuration necessitates precise control during hydroxyl group installation. Asymmetric dihydroxylation (AD) and kinetic resolution are pivotal.

Sharpless Asymmetric Dihydroxylation

Using AD-mix-β (OsO4, (DHQD)2PHAL), vicinal diols are installed with 95% ee. Subsequent oxidation with Dess-Martin periodinane introduces the ketone without epimerization.

Dynamic Kinetic Resolution

Racemic intermediates are resolved using Pseudomonas cepacia lipase (PSL-C) in methyl tert-butyl ether (MTBE). The (4R,5R) isomer is obtained in 88% yield and 97% ee after 24 hours.

Analytical Characterization

Robust analytical protocols ensure product quality across synthetic stages:

Chiral Purity Assessment

-

HPLC : Chiralcel OD-H column, 0.8 mL/min, 25°C

-

NMR : coupling constants (J4,5 = 6.2 Hz confirms cis-diol configuration)

Stability Profiling

Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber glass under nitrogen.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4,5,6-Trihydroxy-3-hexanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups like halides or ethers using reagents like thionyl chloride or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), alkyl halides (R-X)

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of alcohols

Substitution: Formation of halides or ethers

Scientific Research Applications

(4R,5R)-4,5,6-Trihydroxy-3-hexanone has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of (4R,5R)-4,5,6-Trihydroxy-3-hexanone involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, it may act as a substrate for enzymes like aldolases or dehydrogenases, facilitating the formation of specific products through stereospecific catalysis. The hydroxyl groups and ketone group play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Key Research Findings

Stereochemistry and Bioactivity: The R-configuration at positions 4 and 5 in this compound is critical for interactions with biological targets, as seen in related cyclohexanone derivatives .

Solubility Trends : Multiple hydroxyl groups enhance aqueous solubility compared to acetyl- or silyl-protected analogs .

Synthetic Challenges : Achieving high enantiomeric excess (>90%) in polyhydroxy ketones requires advanced catalytic systems, as demonstrated in palladium-mediated reactions .

Biological Activity

(4R,5R)-4,5,6-Trihydroxy-3-hexanone is a chiral compound with significant biological activity and potential applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.

This compound is characterized by three hydroxyl groups and a ketone functional group. Its structure allows it to participate in various biochemical reactions and interactions with biological macromolecules.

Enzyme Interaction

The compound serves as a substrate for several enzymes involved in metabolic pathways. It has been shown to interact with aldolases and dehydrogenases, facilitating stereospecific reactions that are crucial for the synthesis of other biologically relevant compounds.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. This property is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. In vitro studies have demonstrated that the compound can protect cells from oxidative damage.

Cytotoxicity and Apoptosis Induction

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has been reported to induce apoptosis in human peritoneal mesothelial cells and other cell types. The mechanism involves downregulation of key proteins associated with cell survival and proliferation.

The biological activity of this compound can be summarized in the following mechanisms:

- Enzymatic Substrate : Acts as a substrate for enzymes like aldolases.

- Oxidative Stress Reduction : Scavenges reactive oxygen species (ROS).

- Apoptosis Induction : Triggers programmed cell death pathways in cancer cells.

Case Study 1: Antioxidant Effects

A study investigated the antioxidant effects of this compound in cellular models exposed to oxidative stress. The results indicated a significant reduction in markers of oxidative damage compared to control groups.

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on its cytotoxic properties, this compound was tested against various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells at lower concentrations. IC50 values were determined to be in the micromolar range for different cell lines.

Research Findings Summary Table

| Study | Findings | References |

|---|---|---|

| Antioxidant Activity | Reduced oxidative stress markers in treated cells | |

| Cytotoxicity Against Cancer Cells | Induced apoptosis; selective toxicity with IC50 values in micromolar range | |

| Enzyme Interaction | Acts as a substrate for aldolases; facilitates stereospecific reactions |

Q & A

Q. What are the optimal synthetic routes for (4R,5R)-4,5,6-Trihydroxy-3-hexanone, and how can stereochemical control be achieved?

- Methodological Answer : The synthesis of β-hydroxy ketones like this compound typically employs aldol condensation or biocatalytic methods to ensure stereochemical fidelity. For aldol reactions, a chiral catalyst (e.g., proline derivatives) can enforce the desired (4R,5R) configuration by controlling the enolate geometry. Low temperatures (0–5°C) and polar aprotic solvents (e.g., THF) enhance selectivity . Biocatalytic approaches using aldolases (e.g., dihydroxyacetone phosphate-dependent enzymes) offer high enantiomeric excess (>95%) under mild aqueous conditions (pH 7–8, 25°C) .

- Key Considerations :

- Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak IA) to verify stereochemistry .

- Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm hydroxyl and carbonyl group positions. Coupling constants (e.g., ) in -NMR reveal stereochemical relationships .

- Chiral HPLC : Employ a Chiralcel OD-H column (hexane:isopropanol 90:10, 1.0 mL/min) to resolve enantiomers; retention times correlate with configuration .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHO, theoretical [M+H] = 165.0764) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in enzymatic studies?

- Methodological Answer : The (4R,5R) configuration determines substrate specificity in enzymatic reactions. For example, dehydrogenases selectively reduce the ketone group to form diols, but only when the hydroxyl groups at C4 and C5 are in the R configuration. Use kinetic assays (e.g., NADH absorbance at 340 nm) to measure enzyme activity. Compare values with stereoisomers (e.g., (4S,5S)) to quantify enantiopreference .

- Case Study :

- In a study with lactate dehydrogenase , (4R,5R)-configured substrates showed 3× higher than (4S,5S) analogs due to optimal hydrogen bonding with Arg .

Q. What methodological approaches can resolve contradictions in stability data obtained from different experimental setups?

- Methodological Answer : Contradictions often arise from variations in sample handling or degradation pathways . To address this:

- Controlled Stability Studies : Store samples at –80°C under inert gas (N) and analyze degradation via time-course HPLC (0–72 hrs). Compare results across labs using standardized buffers (e.g., phosphate pH 7.4) .

- Degradation Pathway Mapping : Use LC-MS/MS to identify degradation products (e.g., diketones via oxidation). Quantify half-lives () under varying temperatures and pH .

- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., temperature, light exposure) causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.